4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thione group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(phenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
478255-92-4 |
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Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS/c1-10-4-3-5-12(8-10)14-17-18-15(21)19(14)16-9-13-7-6-11(2)20-13/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChI Key |
UOINCVLWYNHVCT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C |
Origin of Product |
United States |
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